N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound belongs to the class of triazolopyrazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the dichlorophenyl and carboxamide groups in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific kinases and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antidiabetic properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity and anticancer properties.
Pyrrolopyrazine derivatives: Show a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the dichlorophenyl group enhances its antibacterial and antifungal properties, while the triazolopyrazine core contributes to its anticancer potential .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-6-5-20-11(13(22)16-6)10(18-19-20)12(21)17-7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZNJCYPIBGORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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